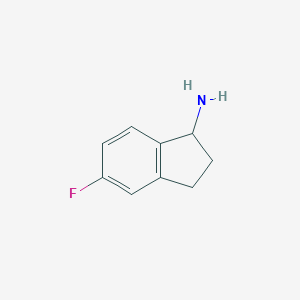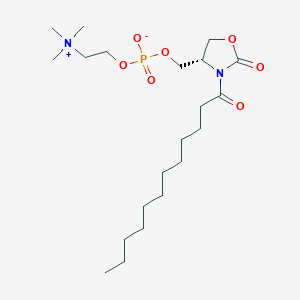
Oxazolidinone-PC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidinone-PC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a type of oxazolidinone derivative that has been studied for its ability to inhibit bacterial growth and its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Oxazolidinone-PC involves the inhibition of bacterial protein synthesis. It targets the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain. This leads to the inhibition of bacterial growth and eventual cell death.
Biochemische Und Physiologische Effekte
Oxazolidinone-PC has been shown to have minimal toxicity in vitro and in vivo. It has a low affinity for mammalian ribosomes, which reduces the risk of toxicity to human cells. In addition, it has been shown to have a low potential for drug-drug interactions, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Oxazolidinone-PC in lab experiments is its broad-spectrum activity against Gram-positive bacteria. It has also been shown to have a low potential for the development of resistance, making it a potentially valuable addition to the arsenal of antibiotics. However, one of the limitations of Oxazolidinone-PC is its high cost of production, which may limit its availability for widespread use.
Zukünftige Richtungen
There are several potential future directions for research on Oxazolidinone-PC. One area of focus is the development of new synthetic methods that can reduce the cost of production. Another area of focus is the investigation of its potential use as an anticancer agent. Further studies are also needed to explore its potential for the treatment of other bacterial infections, such as tuberculosis and pneumonia.
Conclusion:
In conclusion, Oxazolidinone-PC is a promising chemical compound that has potential applications in various fields of scientific research. Its antibacterial properties and low toxicity make it a potentially valuable addition to the arsenal of antibiotics. Further research is needed to explore its full potential and to develop new synthetic methods that can reduce the cost of production.
Synthesemethoden
The synthesis of Oxazolidinone-PC involves the reaction of an oxazolidinone derivative with a phosphorus-containing compound. The reaction is typically carried out in the presence of a catalyst, such as palladium or copper, under mild reaction conditions. The resulting product is a white to off-white solid that is soluble in polar solvents.
Wissenschaftliche Forschungsanwendungen
Oxazolidinone-PC has been studied extensively for its potential application in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition to its antibacterial properties, Oxazolidinone-PC has also been studied for its potential use as an anticancer agent.
Eigenschaften
CAS-Nummer |
153531-48-7 |
|---|---|
Produktname |
Oxazolidinone-PC |
Molekularformel |
C21H41N2O7P |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
[(4S)-3-dodecanoyl-2-oxo-1,3-oxazolidin-4-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C21H41N2O7P/c1-5-6-7-8-9-10-11-12-13-14-20(24)22-19(17-28-21(22)25)18-30-31(26,27)29-16-15-23(2,3)4/h19H,5-18H2,1-4H3/t19-/m0/s1 |
InChI-Schlüssel |
GFWOXNLXNCLUMK-IBGZPJMESA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N1[C@@H](COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyme |
3-dodecanoyl-4-phosphatidylcholino-hydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone, (R)-isomer oxazolidinone-PC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



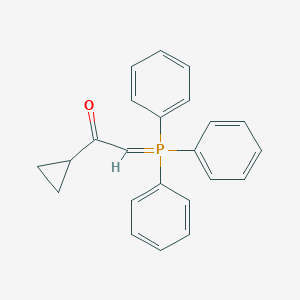
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
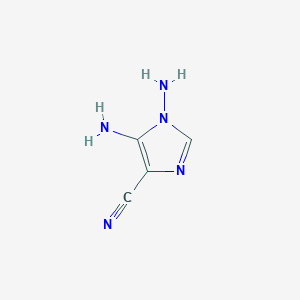
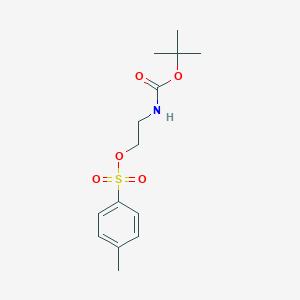
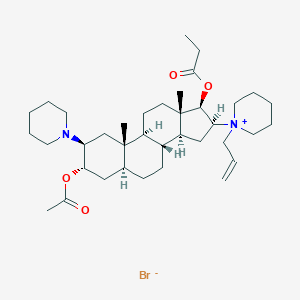
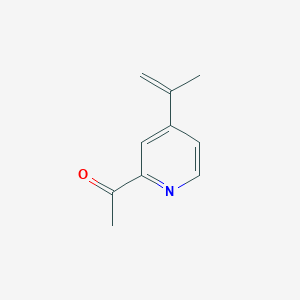
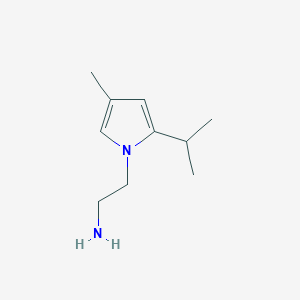
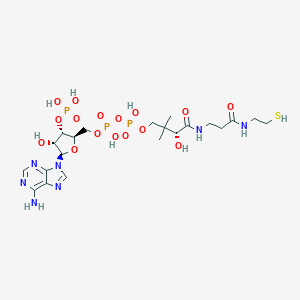
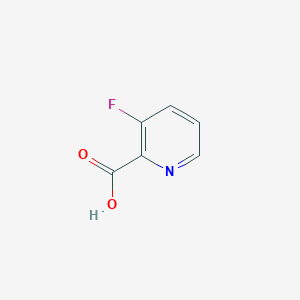
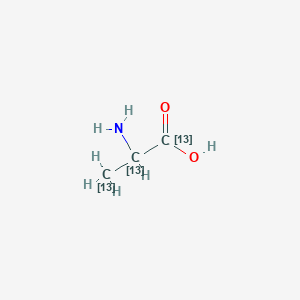
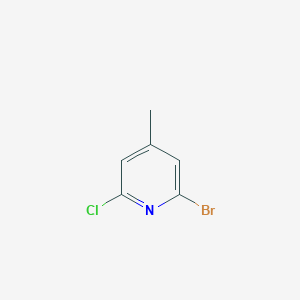
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
